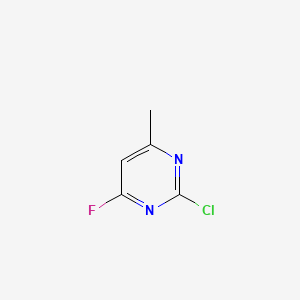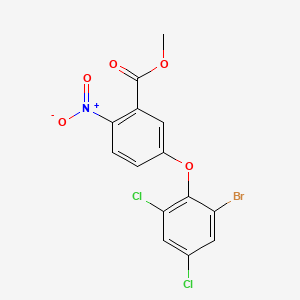
Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-bromo-4,6-dichlorophenol with methyl 2-nitrobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Applications De Recherche Scientifique
Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4,6-dichlorophenoxy)acetic acid
- Methyl 2-(2-bromo-4,6-dichlorophenoxy)acetate
- 4-(2-(2-bromo-4,6-dichlorophenoxy)ethyl)morpholine
Uniqueness
Methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C14H8BrCl2NO5 |
|---|---|
Poids moléculaire |
421.0 g/mol |
Nom IUPAC |
methyl 5-(2-bromo-4,6-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H8BrCl2NO5/c1-22-14(19)9-6-8(2-3-12(9)18(20)21)23-13-10(15)4-7(16)5-11(13)17/h2-6H,1H3 |
Clé InChI |
IZYUMJZOZTWNSU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


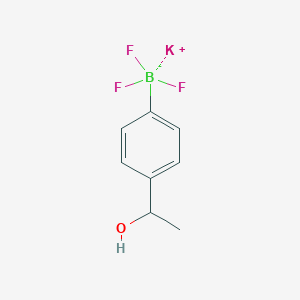
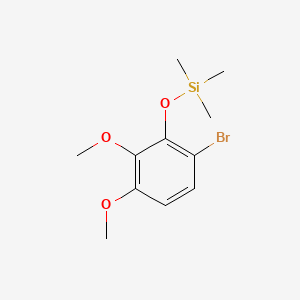
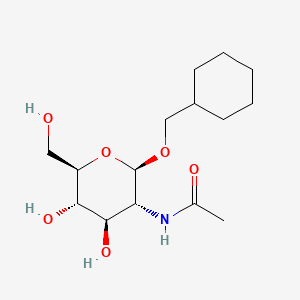
amine hydrochloride](/img/structure/B13466472.png)
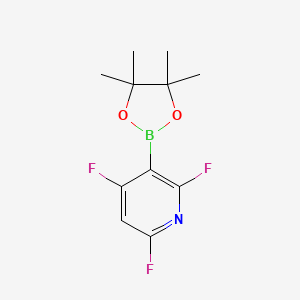
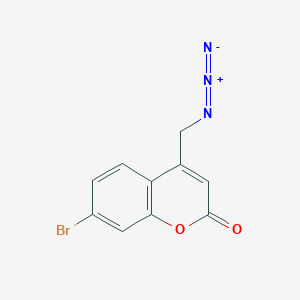
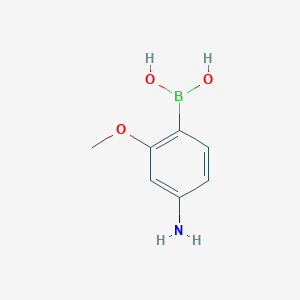
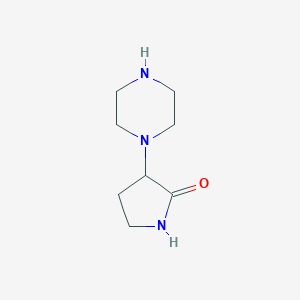
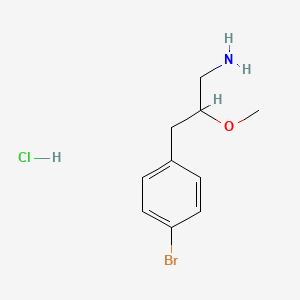
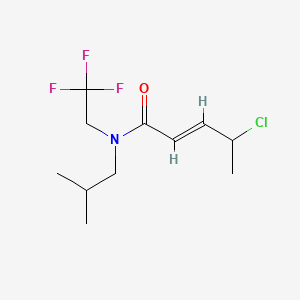
![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)
